molecular formula C9H13Cl3N2O2 B2360313 5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride CAS No. 2378506-88-6

5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride

Cat. No. B2360313
CAS RN: 2378506-88-6
M. Wt: 287.57
InChI Key: HZRAKVUEXUBOPK-UHFFFAOYSA-N
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Description

The compound “5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride” is a derivative of 2-(N-(2-aminoethyl)amino)acetic acid . It is used as a pharmacological active compound, particularly for the control and prevention of defects or disorders caused by non-enzymatic glycosylation .

Scientific Research Applications

Synthesis and Structural Investigation

Research into triorganotin derivatives of amino-benzoates reveals insights into molecular structure and coordination modes in compounds, highlighting their significance in structural chemistry and materials science (Tzimopoulos et al., 2009).

Functionalized Metal Organic Frameworks (MOFs)

Amine-functionalized MOFs demonstrate selective gas/vapor sorption and nanomolar sensing of environmental pollutants, showcasing their potential in environmental monitoring and remediation (Das & Mandal, 2018).

High-Performing Energetic Materials

Amination of energetic anions to create high-performing materials illustrates the role of nitrogen-rich compounds in developing advanced explosives and propellants, offering insights into materials science and engineering (Klapötke et al., 2012).

Antiviral and Antimicrobial Applications

The synthesis of derivatives starting from chlorobenzoic acid with potential antiviral activity emphasizes the importance of such compounds in pharmaceutical research and development (Chen et al., 2010).

Environmental and Biological Applications

Studies on chlorogenic acid and similar compounds underline their dual role as food additives and nutraceuticals against metabolic syndrome, highlighting their importance in food science, nutrition, and health (Santana-Gálvez et al., 2017).

Advanced Polymer Materials

Research on novel polymers derived from aromatic diacid monomers showcases the development of materials with specific properties, including solubility and thermal stability, indicating their potential in materials science and engineering (Mallakpour & Taghavi, 2008).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit advanced glycosylation , suggesting that EN300-7461719 might interact with similar targets.

Mode of Action

It’s structurally related to 2-(n-(2-aminoethyl)amino)acetic acid derivatives, which are known to inhibit advanced glycosylation . This suggests that EN300-7461719 might interact with its targets in a similar manner, potentially leading to the inhibition of advanced glycosylation processes.

Biochemical Pathways

Given its potential role in inhibiting advanced glycosylation , it might affect pathways related to protein synthesis and degradation, as glycosylation is a critical post-translational modification process.

Result of Action

If it indeed inhibits advanced glycosylation as suggested by its structural similarity to known inhibitors , it could potentially prevent or reduce the formation of advanced glycation end products, which are implicated in various pathological conditions.

properties

IUPAC Name

5-(2-aminoethylamino)-2-chlorobenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.2ClH/c10-8-2-1-6(12-4-3-11)5-7(8)9(13)14;;/h1-2,5,12H,3-4,11H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRAKVUEXUBOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCN)C(=O)O)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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